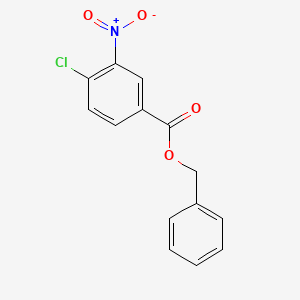

Benzyl 4-chloro-3-nitrobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

benzyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIZRCJLUOADAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406837 | |

| Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14719-80-3 | |

| Record name | Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Chloro 3 Nitrobenzoate and Key Precursors

Established Synthetic Routes to Benzyl (B1604629) 4-chloro-3-nitrobenzoate

The primary method for synthesizing Benzyl 4-chloro-3-nitrobenzoate involves the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol. This transformation can be approached in several ways, principally through direct acid-catalyzed esterification or via the formation of a more reactive acid derivative.

Esterification Approaches

Esterification is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by removing water as it is formed or by using one of the reactants in excess. libretexts.org

The direct condensation of 4-chloro-3-nitrobenzoic acid with benzyl alcohol is a classic example of Fischer esterification. libretexts.org In this process, the carboxylic acid and alcohol are heated together in the presence of a strong acid catalyst.

An analogous procedure is the synthesis of 4'-nitrophenyl 4-chloro-3-nitrobenzoate, where 4-chloro-3-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative. rsc.org This is achieved by treating the acid with thionyl chloride. rsc.org The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with the corresponding alcohol (in this analogous case, 4-nitrophenol) in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst to facilitate the reaction. rsc.org This two-step approach often provides higher yields and avoids the harsh conditions of high-temperature acid catalysis.

The choice of catalyst is crucial for an efficient esterification reaction. For direct Fischer esterification, strong mineral acids are commonly employed.

Acid Catalysts : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are standard homogeneous catalysts for this type of reaction. google.comtruman.edu They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. libretexts.org A patent for the esterification of other nitrobenzoic acids suggests using an acid catalyst that is soluble in the reaction medium, along with an entraining liquid like toluene (B28343) or chlorobenzene (B131634) to azeotropically remove water. google.com

Acyl Chloride Formation Catalysis : In the indirect method involving an acyl chloride intermediate, the reaction with thionyl chloride is often performed without an additional catalyst. The subsequent reaction of the acyl chloride with the alcohol is typically promoted by a base to neutralize the HCl byproduct. In a documented synthesis of an analogous ester, potassium carbonate served as the base, and tetrabutylammonium (B224687) bromide (TBAB) was used as a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases. rsc.org

Precursor Synthesis Pathways

The synthesis of the target ester is fundamentally dependent on the successful preparation of its carboxylic acid precursor.

Synthesis of 4-Chloro-3-nitrobenzoic Acid

4-Chloro-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals. guidechem.com It is typically synthesized through the electrophilic nitration of p-chlorobenzoic acid. guidechem.com

The nitration of p-chlorobenzoic acid involves treating the starting material with a nitrating agent, which is commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The chloro- and carboxyl- groups on the benzene (B151609) ring direct the incoming nitro group to the position meta to the carboxyl group and ortho to the chloro group.

Table 1: Research Findings on the Nitration of p-Chlorobenzoic Acid

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 10 - 37 | 10 - 14 | 98.7 | 178 - 180 | prepchem.com |

| Mixed Acid (35.2% HNO₃, 64.2% H₂SO₄) | 1,2-Dichloroethane (B1671644) | 40 | 5 | 96.8 | 182.9 - 184.0 | prepchem.com |

| Conc. HNO₃ | N/A (15x molar excess) | < 20 | 6 | 90 | N/A | guidechem.com |

| Mixed Acid | Dichloromethane (B109758) | Boiling Point | N/A | > 97 | N/A | guidechem.com |

Acylation-Chlorination Strategies

The synthesis of 4-chloro-3-nitrobenzoic acid is a critical step. Traditional methods often involve the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com This approach, while effective, necessitates careful temperature control to prevent side reactions. prepchem.com Variations in the reaction conditions, such as the use of different solvents and nitrating agents, have been explored to optimize yield and purity.

One documented method involves adding p-chlorobenzoic acid to concentrated sulfuric acid, followed by the dropwise addition of a solution of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature between 10°C and 25°C. The reaction is then stirred for an extended period at a slightly elevated temperature (37°C). prepchem.com This process can achieve a high yield of 98.7%. prepchem.com

Another approach utilizes a mixed acid of nitric acid and sulfuric acid in 1,2-dichloroethane as a solvent. google.com The reaction is carried out at 40°C, and after workup, a high yield (96.8%) of 4-chloro-3-nitrobenzoic acid with high purity (99.5%) can be obtained. google.com The use of dichloromethane as a solvent with a mixed acid at its boiling point has also been reported to yield over 97% of the product. guidechem.com

Furthermore, the conversion of 4-chloro-3-nitrobenzoic acid to its acyl chloride derivative is a key step in some synthetic routes. This can be achieved using reagents like thionyl chloride. rsc.orggoogle.com For instance, 4-chloro-3-nitrobenzoic acid can be reacted with thionyl chloride to produce 4-chloro-3-nitrobenzoyl chloride, which can then be used in subsequent reactions. rsc.orggoogle.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Purity |

| p-Chlorobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | - | 10-25°C, then 37°C | 98.7% | - |

| 4-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | 1,2-Dichloroethane | 40°C | 96.8% | 99.5% |

| 4-Chlorobenzoic acid | Mixed acid | Dichloromethane | Boiling point | >97% | - |

| p-Chlorobenzoic acid | Conc. HNO₃ | - | <20°C | 90% | - |

Novel and Advanced Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, research has been directed towards developing more environmentally friendly methods for the synthesis of this compound.

Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to exploring alternative catalysts, solvent systems, and energy sources.

Traditional esterification reactions often rely on strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. iitm.ac.in To address this, researchers have investigated the use of solid acid catalysts and ionic liquids. Brønsted acidic ionic liquids, for example, have been successfully employed as reusable catalysts for Fischer esterification, demonstrating high substrate conversion and product selectivity. iitm.ac.in These catalysts offer advantages such as ease of separation and recycling, contributing to a more sustainable process. iitm.ac.in

The use of volatile organic solvents in chemical synthesis poses environmental and health risks. researchgate.net Consequently, there is a strong interest in developing solvent-free or aqueous reaction conditions. Solvent-free synthesis, where the reactants themselves act as the solvent, can lead to higher efficiency and reduced waste. researchgate.net While esterification is generally not favored in aqueous media due to the reverse reaction of hydrolysis, modified approaches have been explored. researchgate.net For instance, the enzymatic synthesis of esters has been successfully carried out in solvent-free systems. sci-hub.sescilit.com

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis. sci-hub.seresearchgate.net They offer high selectivity and operate under mild reaction conditions. The enzymatic acylation of benzyl alcohol using an appropriate acyl donor is a promising green route to benzyl esters. sci-hub.seresearchgate.net Studies have shown that immobilized lipases can effectively catalyze the synthesis of benzyl benzoate (B1203000), achieving high conversion rates. sci-hub.seresearchgate.net This approach avoids the use of harsh chemicals and high temperatures, aligning with green chemistry principles.

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure and high thermal stability. iitm.ac.inresearchgate.net They can act as both solvents and catalysts in esterification reactions. iitm.ac.innih.gov Brønsted acidic ionic liquids have proven to be efficient catalysts for the esterification of carboxylic acids with alcohols, offering high yields and the potential for catalyst recycling. iitm.ac.in The use of tropine-based functionalized acidic ionic liquids has also shown excellent performance in catalyzing esterification reactions. nih.gov

| Green Chemistry Approach | Catalyst/Solvent | Key Findings |

| Catalytic Methods without Strong Mineral Acids | Brønsted Acidic Ionic Liquids | High substrate conversion and product selectivity, reusable catalyst. iitm.ac.in |

| Solvent-Free/Aqueous Conditions | Solvent-Free System (Enzymatic) | High conversion rates in acylation reactions. sci-hub.se |

| Enzymatic Synthesis | Immobilized Lipases | High conversion efficiency for benzyl ester synthesis under mild conditions. researchgate.net |

| Ionic Liquids as Solvents/Catalysts | Brønsted Acidic Ionic Liquids | Efficient and recyclable catalysts for esterification. iitm.ac.in |

Chemo-Enzymatic and Biocatalytic Synthesis Considerations

The integration of enzymes into synthetic chemistry, known as chemo-enzymatic synthesis, offers environmentally benign alternatives to traditional methods, often providing high selectivity under mild conditions. mdpi.comnih.gov For the synthesis of esters like this compound, lipases are the most relevant class of enzymes. mdpi.com

The enzymatic synthesis of the closely related compound benzyl benzoate has been successfully demonstrated using immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei). researchgate.net These biocatalysts facilitate the acylation of benzyl alcohol. Research has shown that using benzoic anhydride (B1165640) as the acyl donor can be more effective than using benzoic acid directly, due to the latter's poor solubility. researchgate.net A solvent-free system is often preferred to enhance the green credentials of the process.

In a typical biocatalytic setup for benzyl benzoate synthesis, the reaction can achieve over 90% conversion in 6-24 hours at temperatures around 50°C. researchgate.net This methodology is directly applicable to the synthesis of this compound, where 4-chloro-3-nitrobenzoic acid or its anhydride would be used in place of benzoic acid. The enzyme's ability to function in the presence of various functional groups makes it a robust choice for synthesizing substituted esters. The primary challenges remain the enzyme's stability and the potential for substrate or product inhibition, which can be managed through process optimization and enzyme immobilization. mdpi.com

Table 2: Biocatalytic Synthesis of Benzyl Benzoate (Model Reaction)

| Enzyme | Acyl Donor | Substrate Ratio (Donor:Alcohol) | Temperature | Conversion | Reference |

|---|---|---|---|---|---|

| Lipozyme TL-IM | Benzoic anhydride | 1:6 (Batch) | 50°C | 92% (in 6h) | researchgate.net |

| Lipozyme TL-IM | Benzoic anhydride | 1:3 (Fed-batch) | 50°C | 90% (in 24h) | researchgate.net |

| Novozym® 435 | Benzoic acid | - | - | Not efficient | researchgate.net |

Continuous Flow Chemistry Applications in Nitrobenzoate Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior heat and mass transfer, enhanced safety, and potential for automation and scalability. researchgate.net The synthesis of benzoate esters, a reaction class that includes the formation of this compound, has been effectively translated to flow processes.

The direct esterification of benzoic acid with various alcohols has been optimized in continuous flow microwave reactors. researchgate.netcolab.ws In these systems, a mixture of the carboxylic acid and an excess of the alcohol, with an acid catalyst like p-toluenesulfonic acid (PTSA), is pumped through a heated, irradiated flow cell. This setup allows for rapid heating and precise temperature control, leading to significantly reduced reaction times. For example, the esterification of benzoic acid with n-butanol can reach near-complete conversion in minutes at 140°C, a significant improvement over batch processing. researchgate.net

This methodology can be directly extrapolated to the synthesis of this compound. A solution of 4-chloro-3-nitrobenzoic acid, benzyl alcohol, and a suitable catalyst in an appropriate solvent could be pumped through a heated reactor coil or a specialized flow device. The continuous removal of water, a byproduct of esterification, can be engineered into the flow system to drive the reaction to completion. Another advanced technique involves using a vortex fluidic device (VFD) under solventless conditions, where mechanical energy from vibrations in a dynamic thin film can drive Fischer esterification reactions rapidly with limited catalyst. rsc.org These flow chemistry approaches provide a scalable and efficient platform for the production of substituted nitrobenzoates.

Table 3: Continuous Flow Esterification of Benzoic Acid (Model Reaction)

| Alcohol | Reactor Type | Temperature | Residence Time | Conversion | Reference |

|---|---|---|---|---|---|

| n-Butanol | Microwave Flow Reactor | 140°C | 10 min | >95% | researchgate.net |

| n-Pentanol | Microwave Flow Reactor | 140°C | 10 min | 97% | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Benzyl 4 Chloro 3 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents. masterorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing nitro groups. commonorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas in the presence of the Pd/C catalyst. rsc.org The reaction is often carried out in a solvent such as ethanol (B145695). One of the challenges with this method can be the simultaneous hydrogenolysis (cleavage) of the benzyl (B1604629) ether protecting group, which is also susceptible to palladium-catalyzed hydrogenation. researchgate.netchemrxiv.org Careful control of reaction conditions, such as catalyst loading and hydrogen pressure, is crucial to achieve selective reduction of the nitro group without affecting the benzyl ester. rsc.org

Detailed Research Findings: Studies on related compounds, such as 4-benzyloxy-3-chloronitrobenzene, have shown that catalytic hydrogenation can sometimes lead to debenzylation. semanticscholar.org In the context of benzyl 4-chloro-3-nitrobenzoate, the benzyl ester linkage is also at risk of cleavage under standard hydrogenation conditions. Researchers have explored various strategies to mitigate this, including the use of "tuned" palladium catalysts or specific solvent systems to enhance selectivity. chemrxiv.org

A variety of other reducing agents can be employed to convert the nitro group to an amine, often with greater chemoselectivity.

Tin(II) Chloride (SnCl₂): Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. masterorganicchemistry.com This system is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com For instance, in the reduction of 4-benzyloxy-3-chloronitrobenzene, SnCl₂ in acidic ethanol effectively reduced the nitro group to an amine without cleaving the benzyl ether or the chlorine atom. semanticscholar.org This method is known for its high yield and purity of the resulting aniline (B41778). semanticscholar.org

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is generally considered a mild reducing agent, typically used for the reduction of aldehydes and ketones. scispace.com Its ability to reduce nitro groups is limited and often requires the presence of a catalyst or specific reaction conditions. researchgate.net For example, the reduction of 4-chloro-3-nitrobenzotrifluoride (B52861) with sodium borohydride in diglyme (B29089) or triglyme (B29127) at high temperatures resulted in the formation of both the desired dechlorinated amine and a chlorinated amine, indicating that the reaction can be complex and may lead to multiple products. researchgate.net

| Reagent System | Conditions | Selectivity |

| Pd/C, H₂ | Ethanol, room temperature | Can lead to debenzylation of the ester. researchgate.netchemrxiv.org |

| SnCl₂, HCl | Ethanol, elevated temperature | High selectivity for nitro group reduction without affecting benzyl or chloro groups. semanticscholar.org |

| NaBH₄ | Diglyme/Triglyme, high temperature | Can result in a mixture of products, including dechlorination. researchgate.net |

Reactivity of the Ester Linkage

The ester group in this compound is another key reactive site, susceptible to hydrolysis under both acidic and basic conditions.

Ester Hydrolysis Mechanisms (Acidic and Basic Conditions)

Acidic Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to yield 4-chloro-3-nitrobenzoic acid and benzyl alcohol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of benzyl alcohol lead to the formation of the carboxylic acid. This reaction is reversible.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester is hydrolyzed in an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then collapses to expel the benzyloxide anion, a good leaving group. A final proton transfer from the initially formed carboxylic acid to the benzyloxide anion yields the carboxylate salt and benzyl alcohol.

The kinetics of hydrolysis of similar esters, such as benzyl 4-nitrophenylsulfamate, have been studied, revealing different mechanisms depending on the pH. universityofgalway.iersc.org While not a direct analogue, this research provides insights into how the electronic environment of the benzyl group can influence the hydrolysis pathway.

| Condition | Mechanism | Products |

| Acidic (e.g., H₃O⁺) | Protonation of carbonyl, nucleophilic attack by water, elimination of benzyl alcohol. | 4-Chloro-3-nitrobenzoic acid, Benzyl alcohol |

| Basic (e.g., OH⁻) | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of benzyloxide. | 4-Chloro-3-nitrobenzoate (salt), Benzyl alcohol |

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of an ester into a different ester by reacting it with an alcohol. This process can be catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form the new ester and releases the original alcohol.

Table 1: Hypothetical Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 4-chloro-3-nitrobenzoate |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅) | Ethyl 4-chloro-3-nitrobenzoate |

Selective Reactivity of the Benzyl Ester Moiety

The benzyl group in this compound offers a pathway for selective deprotection to yield the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. This transformation is valuable in multi-step syntheses where the carboxylic acid functionality is required for subsequent reactions.

One of the most common methods for the selective cleavage of benzyl esters is catalytic hydrogenolysis. dal.ca This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The benzyl group is selectively removed, leaving other functional groups, such as the chloro and nitro substituents, intact. This method is favored for its mild conditions and high chemoselectivity.

Alternatively, Lewis acids can be employed for the debenzylation of benzyl esters. For instance, tin(IV) chloride (SnCl₄) has been shown to cleave benzyl esters selectively in the presence of other functional groups like benzyl ethers and amides. dal.ca Other Lewis acids, such as boron trichloride (B1173362) (BCl₃), in the presence of a cation scavenger like pentamethylbenzene, can also effect the debenzylation of aryl benzyl ethers, a reaction that is analogous to the cleavage of benzyl esters. organic-chemistry.org

Table 2: Methods for Selective Debenzylation

| Reagent | Conditions | Product | Reference |

| H₂/Pd-C | Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) | 4-chloro-3-nitrobenzoic acid | dal.ca |

| SnCl₄ | Inert solvent (e.g., dichloromethane) | 4-chloro-3-nitrobenzoic acid | dal.ca |

| BCl₃/Pentamethylbenzene | Low temperature (-78 °C), dichloromethane (B109758) | 4-chloro-3-nitrobenzoic acid | organic-chemistry.org |

Reactivity of the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group. This activation facilitates a variety of substitution and cross-coupling reactions.

Nucleophilic Displacement Reactions

The chlorine atom can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The presence of the nitro group ortho to the chlorine atom stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution.

For example, reaction with amines, such as piperidine, would be expected to yield the corresponding N-substituted product. While direct experimental data for this compound is scarce, the reaction of the analogous compound, 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, demonstrates the feasibility of such transformations. nih.gov

Table 3: Representative Nucleophilic Displacement Reactions

| Nucleophile | Product |

| Piperidine | Benzyl 4-(piperidin-1-yl)-3-nitrobenzoate |

| Sodium methoxide | Benzyl 4-methoxy-3-nitrobenzoate |

| Sodium thiophenoxide | Benzyl 4-(phenylthio)-3-nitrobenzoate |

Cross-Coupling Methodologies (e.g., Suzuki, Heck)

The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While the reactivity of aryl chlorides can be lower than that of bromides or iodides, the presence of the activating nitro group can enhance the reactivity of the C-Cl bond in this compound. For instance, the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates has been demonstrated, although nitro-substituted substrates have been noted to sometimes give lower yields. nih.gov

The Heck reaction is another palladium-catalyzed process that couples an aryl halide with an alkene. Similar to the Suzuki coupling, the reactivity of the aryl chloride is a key factor. The Mizoroki-Heck reaction of nitroarenes with alkenes has been developed, indicating that the nitro group is compatible with and can influence this type of transformation. nih.gov

Table 4: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Benzyl 4-phenyl-3-nitrobenzoate |

| Heck | Styrene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Benzyl 4-(2-phenylvinyl)-3-nitrobenzoate |

Applications in Advanced Organic Synthesis and Materials Science

Benzyl (B1604629) 4-chloro-3-nitrobenzoate as a Versatile Synthetic Intermediate

Benzyl 4-chloro-3-nitrobenzoate is a pivotal intermediate in the landscape of organic synthesis, valued for its adaptable structure that allows for the creation of a wide array of complex molecules. Its utility stems from the presence of multiple reactive sites, which can be selectively manipulated to build intricate molecular frameworks. This compound serves as a foundational element in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.

Building Block for Complex Molecular Architectures

The strategic placement of chloro, nitro, and benzyl ester groups on the benzene (B151609) ring makes this compound an ideal starting point for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for certain reactions, while the benzyl ester provides a handle for further modifications or can be removed under specific conditions. This multi-functional nature allows chemists to sequentially or concurrently modify different parts of the molecule, leading to the assembly of elaborate and highly functionalized structures.

Precursor for Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Triazoles)

A significant application of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. nih.govopenmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.comgoogle.com

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the reductive cyclization of a nitro group. connectjournals.com For instance, the nitro group of a related compound, ethyl 4-chloro-3-nitrobenzoate, can be reduced to an amine, which then undergoes condensation with various aldehydes to form the benzimidazole ring system. connectjournals.com This strategy highlights the importance of the nitro group in forming the imidazole (B134444) portion of the final product. A variety of methods, including the use of catalysts like iron powder, tin(II) chloride, or cobalt nanocomposites, have been developed for the efficient synthesis of benzimidazoles from precursors containing a nitro group. organic-chemistry.orgnih.gov

Triazoles: Triazoles, another important class of nitrogen-containing heterocycles, can also be synthesized from precursors derived from this compound. frontiersin.orgnih.gov The synthesis often involves the transformation of the nitro group into an azide, which can then participate in cycloaddition reactions with alkynes to form the triazole ring. researchgate.net Both 1,2,3-triazoles and 1,2,4-triazoles are accessible through various synthetic routes, often catalyzed by copper or other transition metals. frontiersin.orgnih.gov

The following table summarizes the types of nitrogen-containing heterocycles that can be synthesized from precursors related to this compound and the general synthetic strategies employed.

| Heterocycle | General Synthetic Strategy | Key Precursor Functionality |

| Benzimidazole | Reductive cyclization of a nitro group followed by condensation with an aldehyde. connectjournals.comorganic-chemistry.orgnih.gov | Nitro group |

| Triazole | Conversion of a functional group (often derived from the nitro group) to an azide, followed by cycloaddition with an alkyne. nih.govresearchgate.net | Nitro group (as a precursor to the azide) |

Intermediate in the Synthesis of Pharmaceuticals and Specialty Chemicals

This compound and its parent acid, 4-chloro-3-nitrobenzoic acid, are crucial intermediates in the production of a variety of pharmaceuticals and specialty chemicals. guidechem.comshubhamspecialty.comnbinno.com The presence of the chloro and nitro groups allows for a range of chemical transformations, making it a versatile building block. For example, 4-chloro-3-nitrobenzoic acid is a key raw material in the synthesis of the BRAF inhibitor Dabrafenib, a medication used in cancer therapy. guidechem.com It is also used in the production of methylimidazole, which serves as a resin curing agent and adhesive. guidechem.com The versatility of this chemical scaffold is further demonstrated by its use in creating compounds with potential antimicrobial and disinfectant properties. researchgate.net

Application in Agrochemical Synthesis

The structural motifs present in this compound are also found in various agrochemicals. The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, and intermediates like this provide a convenient starting point. The specific combination of the chloro and nitro substituents on the aromatic ring can be tailored to interact with biological targets in pests and weeds, leading to the development of effective crop protection agents.

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of this compound allows for a wide range of derivatization strategies and functional group transformations, enabling the synthesis of a diverse library of compounds. researchgate.netvanderbilt.edu

Modifications of the Nitro Group to Amines and Other Functionalities

One of the most common and important transformations of this compound involves the reduction of the nitro group to an amine. This conversion is a key step in the synthesis of many pharmaceuticals and other functional materials. masterorganicchemistry.comorganic-chemistry.org The resulting amino group is a versatile handle for further chemical modifications.

Reduction to Amines: The reduction of an aromatic nitro group to an amine can be achieved using various reagents and conditions. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also be effective. connectjournals.comjsynthchem.com

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.

The following table outlines common methods for the reduction of aromatic nitro groups.

| Reagent/Method | Conditions |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Ni) | H2 gas |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium |

| Sodium Dithionite (Na2S2O4) | Often in a solvent mixture like DMSO/water |

| Sodium Borohydride (NaBH4) / Transition Metal Catalyst | Typically in an alcohol solvent |

Once the amine is formed, it can be further derivatized through a variety of reactions, including acylation, alkylation, and diazotization, opening up a vast chemical space for the synthesis of new compounds with diverse properties.

Alterations at the Ester Moiety for Diversification

The benzyl ester group of the title compound is a key site for synthetic modification, allowing for the introduction of different functional units to create a diverse range of molecules. A primary strategy involves the transesterification or direct synthesis from 4-chloro-3-nitrobenzoic acid with various alcohols or phenols.

One notable example is the synthesis of 4'-nitrophenyl 4-chloro-3-nitrobenzoate. rsc.org This is achieved by first converting 4-chloro-3-nitrobenzoic acid into its more reactive acyl chloride form using thionyl chloride. rsc.org The subsequent reaction of this acyl chloride with 4-nitrophenol (B140041) in the presence of a base like potassium carbonate yields the desired diaryl ester. rsc.org This particular alteration is significant as it serves as a precursor for bent-core liquid crystals. rsc.org

Further diversification is demonstrated by the chemical reduction of the nitro groups on these modified ester compounds. For instance, the reduction of 4'-nitrophenyl-4-chloro-3-nitrobenzoate using hydrogen gas and a palladium on carbon (Pd/C) catalyst quantitatively yields 4'-aminophenyl-3-amino-4-chlorobenzoate. rsc.org This diamino compound can then serve as a scaffold for constructing more complex molecules, such as Schiff's bases, by reacting it with aldehydes. rsc.org These transformations highlight how modifications at the ester position are instrumental in designing molecules for materials science applications. rsc.org

Transformations Involving the Halogen Substituent

The chlorine atom on the aromatic ring of this compound is an important functional group that significantly influences the molecule's electronic properties and reactivity. While many synthetic strategies focus on the nitro and ester groups, the halogen itself is a key component for tuning the physical properties of the final materials. rsc.org

While nucleophilic aromatic substitution could theoretically replace the chlorine atom, particularly due to activation by the adjacent nitro group, the existing research literature on this scaffold prioritizes transformations of the nitro group. For example, the reduction of the nitro group to an amine is a common and pivotal step in creating precursors for liquid crystals and other functional materials. rsc.org

Potential in Materials Science Research

The unique combination of a halogen, a nitro group, and an aromatic ester framework makes this compound and its derivatives promising candidates for various applications in materials science, particularly in optics and electronics.

Organic Chromophores for Nonlinear Optics (NLO)

Molecules based on the 4-chloro-3-nitrobenzoate core possess characteristics essential for nonlinear optical (NLO) materials. The aromatic ring, substituted with a powerful electron-withdrawing nitro group and a chloro atom, creates a strong dipole moment and high molecular hyperpolarizability, which are prerequisites for NLO activity.

A structurally related compound, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), has been shown to exhibit outstanding NLO properties. mdpi.com Its second harmonic generation (SHG) efficiency was measured to be approximately 1.43 times higher than that of urea, a standard material used for NLO comparisons. mdpi.com This enhanced performance is attributed to the charge-transfer characteristics of the substituted benzene ring, a feature shared by this compound. Such materials are of interest for applications in frequency-doubling lasers and other photonic devices.

Doping in Nematic Liquid Crystals for Electro-Optical Devices

Nematic liquid crystals are fluids composed of rod-shaped molecules that align in a common direction, a property that can be manipulated by electric fields for use in displays and other electro-optical devices. tcichemicals.com The performance of these devices can be significantly enhanced by adding small amounts of "dopant" molecules.

Table 1: Electro-Optical Properties of M2C4N-Doped Nematic Liquid Crystal Data extracted from a comparative study on dopants in E7 liquid crystal. mdpi.com

| Property | Undoped LC (E7) | M2C4N-Doped LC | Improvement |

|---|---|---|---|

| Dielectric Anisotropy (Δε) | Base Value | Increased by 16% | Higher contrast, lower voltage |

| Fall Time (Response) | Base Value | 3x Faster | Faster device switching |

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 4-chloro-3-nitrobenzoate framework is well-suited for this purpose due to its capacity for forming predictable, non-covalent bonds.

Studies on the crystal structure of 4-chloro-3-nitrobenzamide, a closely related analog, reveal the key interactions that govern its supramolecular assembly. researchgate.net The molecules are linked by intermolecular N-H···O and C-H···O hydrogen bonds, creating stable, extended chains within the crystal lattice. researchgate.net

Furthermore, π-π stacking interactions between the planar benzene rings play a crucial role in stabilizing the crystal structure. researchgate.net A specific centroid-to-centroid distance of 3.803 Å has been measured between adjacent rings, indicating significant orbital overlap. researchgate.net The planarity of the core molecule is a critical feature that facilitates this efficient stacking. nih.gov These well-defined hydrogen bonds and π-π interactions allow for the construction of robust supramolecular architectures, a foundational principle for designing materials with specific properties, including the various lamellar, columnar, and nematic phases found in liquid crystals. researchgate.netresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical exact mass of Benzyl (B1604629) 4-chloro-3-nitrobenzoate (C₁₄H₁₀ClNO₄) is calculated based on the masses of its most abundant isotopes. This precise mass is a unique identifier for the compound's molecular formula. For comparison, the exact mass of the parent acid, 4-chloro-3-nitrobenzoic acid, is 200.9828853 Da. nih.gov Similarly, related esters such as methyl 4-chloro-3-nitrobenzoate and methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate have exact masses of 214.9985354 Da and 320.0563846 Da, respectively. nih.govnih.gov

Table 1: Theoretical Exact Mass Data for Benzyl 4-chloro-3-nitrobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClNO₄ |

| Calculated Exact Mass | 291.0298 Da |

| Monoisotopic Mass | 291.0298 Da |

Data is calculated based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound and for identifying components in a mixture. researchgate.netjmchemsci.com In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. amazonaws.com Electron ionization (EI) is a common technique used in GC-MS, which causes the molecule to fragment in a reproducible pattern, known as its mass spectrum. nist.gov

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with several characteristic fragment ions. Analysis of related structures, such as 4-chloro-3-nitrobenzoic acid and its methyl ester, provides insight into expected fragmentation pathways. nih.govnih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 291/293 | [M]⁺, Molecular ion (showing isotopic pattern for Chlorine) |

| 200/202 | [C₇H₃ClNO₄]⁺, Loss of the benzyl group |

| 184/186 | [C₇H₄ClO₂]⁺, Loss of benzyl and NO₂ |

| 107 | [C₇H₇O]⁺, Benzyl oxonium ion |

| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |

Fragments are predicted based on chemical structure and known fragmentation patterns of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of compounds that are not suitable for GC-MS, such as those that are thermally labile or non-volatile. nih.gov For nitroaromatic compounds, which can be challenging to ionize efficiently, LC-MS offers versatile solutions. rsc.org Chemical derivatization can be employed to enhance detection sensitivity by introducing a more easily ionizable group. rsc.org A common strategy involves the reduction of the nitro group to an amine, which can be readily analyzed. rsc.org This approach allows for the trace-level determination of nitroaromatics in complex matrices.

The technique is broadly applicable for analyzing reaction mixtures, identifying impurities, and quantifying the target compound. Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be coupled with LC to suit the analyte's properties. rsc.org

X-ray Crystallography and Solid-State Studies

By performing single-crystal X-ray diffraction, one can obtain a detailed molecular structure of this compound. While the specific crystal structure for the benzyl ester is not publicly available, data from closely related compounds like methyl 4-chloro-3-nitrobenzoate and 4-chloro-3-nitrobenzonitrile (B1361363) offer significant insights into the expected structural parameters. researchgate.netnih.gov

In these related structures, the benzene (B151609) ring is planar. The substituent atoms, such as the chlorine and the atoms of the nitro group, are nearly coplanar with the aromatic ring. nih.gov The analysis of these structures allows for the prediction of key geometric parameters for this compound.

Table 3: Representative Crystallographic Data from Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzonitrile | Triclinic | P-1 | Benzene ring is planar. Cl and N atoms are nearly coplanar with the ring. | nih.gov |

| 4-Chloro-3-nitrobenzamide | Monoclinic | P2₁/c | Benzene ring is planar. Cl and N atoms are slightly displaced from the ring plane. | researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | Two unique molecules in the asymmetric unit. | researchgate.net |

This table presents data from analogous structures to infer the likely crystal characteristics of this compound.

The arrangement of molecules in a crystal is governed by non-covalent supramolecular interactions. These forces, including hydrogen bonds and π-π stacking, dictate the crystal packing and influence the material's physical properties. researchgate.net

In the crystal structures of related compounds like 4-chloro-3-nitrobenzonitrile and 4-chloro-3-nitrobenzamide, weak intermolecular hydrogen bonds of the C–H···O and C–H···N types are observed, which link the molecules into a stable network. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings contribute significantly to the stabilization of the crystal lattice. nih.govresearchgate.net It is highly probable that the crystal structure of this compound would also be stabilized by a combination of these interactions, involving the aromatic rings and the polar nitro and ester functional groups.

Table 4: Supramolecular Interactions in Structurally Related Compounds

| Compound | Interaction Type | Geometric Detail (if available) | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrobenzonitrile | C–H···O Hydrogen Bonds | D···A = 3.288 (7) Å | nih.gov |

| C–H···N Hydrogen Bonds | D···A = 3.497 (7) Å | nih.gov | |

| π-π Stacking | Centroid-centroid distance = 3.912 (3) Å | nih.gov | |

| 4-Chloro-3-nitrobenzamide | N–H···O Hydrogen Bonds | - | researchgate.net |

| C–H···O Hydrogen Bonds | - | researchgate.net | |

| π-π Stacking | Centroid-centroid distance = 3.803 (3) Å | researchgate.net |

D = Donor atom, A = Acceptor atom. Data illustrates the types of interactions expected in the solid state of this compound.

Information regarding the Polymorphism and Crystal Engineering of this compound is Not Currently Available in Publicly Accessible Records.

Extensive searches of scientific literature and crystallographic databases have not yielded specific information on the polymorphism or crystal engineering of the chemical compound this compound. While data exists for structurally related molecules, such as 4-chloro-3-nitrobenzoic acid and its methyl and ethyl esters, no crystallographic data or dedicated studies on the polymorphic behavior of the benzyl ester have been found.

Crystal engineering is a field of study that focuses on the design and synthesis of solid-state structures with desired properties, which is heavily reliant on understanding the intermolecular interactions that govern crystal packing. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in this field as different polymorphs can exhibit varied physical and chemical properties.

The synthesis of this compound would typically involve the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol. This reaction creates the benzyl ester by forming a new bond between the carboxyl group of the acid and the hydroxyl group of the alcohol. While the synthesis of the parent acid, 4-chloro-3-nitrobenzoic acid, is well-documented, specific studies detailing the isolation and crystallographic characterization of its benzyl ester are not present in the searched resources.

Without experimental crystallographic data, a detailed discussion on the polymorphism and crystal engineering considerations for this compound cannot be provided at this time. Such an analysis would require, at a minimum, single-crystal X-ray diffraction data to determine the three-dimensional arrangement of the molecules in the solid state. This information would be the foundation for understanding its potential for polymorphism and for designing new crystalline forms with tailored properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in predicting the geometry and electronic properties of molecules. These ab initio calculations provide a microscopic view of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Theoretical calculations for molecules similar to Benzyl (B1604629) 4-chloro-3-nitrobenzoate are often carried out using methods like the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-31G+(d,p). nih.gov

A DFT analysis of Benzyl 4-chloro-3-nitrobenzoate would involve optimizing the molecule's geometry to find its most stable conformation. This process would yield key data on bond lengths, bond angles, and dihedral angles. Such studies on related structures, like methyl 4-chloro-3-nitrobenzoate, have shown that the nitro group is significantly twisted relative to the plane of the phenyl ring due to steric hindrance from the adjacent chlorine atom. researchgate.netnih.gov This twisting is a critical aspect of the molecule's three-dimensional structure.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. libretexts.org These orbitals are critical in determining a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.govlibretexts.org A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap generally decreases. libretexts.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 1: Quantum Chemical Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table outlines the theoretical parameters that can be calculated from frontier orbital energies to predict chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. dergipark.org.tr The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and carboxyl groups. nih.govdergipark.org.tr

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. These would typically be found around the hydrogen atoms of the benzene (B151609) and benzyl rings. nih.gov

The MEP surface provides a clear and intuitive prediction of how the molecule will interact with other charged species, making it an invaluable tool for forecasting reaction pathways. dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, complementing the static information from quantum chemical studies.

MD simulations can be employed to study how this compound interacts with different solvents. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), researchers can observe the formation of intermolecular interactions, such as hydrogen bonds or van der Waals forces. This analysis is crucial for predicting the solubility, stability, and transport properties of the compound in various media. The orientation of solvent molecules around the solute can reveal which parts of the molecule are more likely to engage in interactions.

Table 2: Crystal Data for Methyl 4-chloro-3-nitrobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.338 |

| b (Å) | 7.480 |

| c (Å) | 9.715 |

| α (°) | 98.39 |

| β (°) | 94.89 |

| γ (°) | 118.95 |

| Volume (ų) | 454.1 |

This data, from a study on a related compound, illustrates the type of structural information obtained from crystallographic analysis, which informs conformational understanding. nih.gov

Advanced Computational Analyses

To elucidate the intricate details of the electronic structure and predict the chemical behavior of this compound, a series of advanced computational analyses would be indispensable. These methods, rooted in quantum mechanics, offer a lens into the molecular world, revealing insights that are often inaccessible through experimental means alone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and intermolecular interactions. For this compound, an NBO analysis would quantify the delocalization of electron density arising from the interaction between the filled (donor) and empty (acceptor) orbitals.

Key insights from an NBO analysis would include:

Hybridization and Bonding: Determination of the hybridization of atomic orbitals involved in the formation of sigma (σ) and pi (π) bonds within the molecule. This would detail the nature of the C-Cl, C-N, C=O, and C-O bonds.

Donor-Acceptor Interactions: Quantification of the stabilization energies (E(2)) associated with hyperconjugative interactions. For instance, the interaction between the lone pairs of the oxygen atoms in the ester and nitro groups with the antibonding orbitals of adjacent bonds would be a key focus. These interactions are crucial in understanding the electronic communication between the different functional groups.

Natural Atomic Charges: Calculation of the natural atomic charges on each atom, providing a more chemically intuitive picture of the charge distribution compared to other methods. This would highlight the electrophilic and nucleophilic centers within the molecule.

A hypothetical data table from an NBO analysis might look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(ester) | σ(C-O) | Value |

| LP(1) O(nitro) | π(N-O) | Value |

| π(C=C) | π*(C=C) | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemistry software.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r).

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would reveal the nature of these interactions.

Covalent Bonds: For the covalent bonds within the molecule, the values of ρ(r) and ∇²ρ(r) < 0 would confirm the presence of shared interactions.

Non-Covalent Interactions: QTAIM could identify and characterize intramolecular hydrogen bonds, such as a potential C-H···O interaction, or other weak interactions that influence the molecule's conformation. For these, ∇²ρ(r) would be positive.

A hypothetical QTAIM data table could be presented as follows:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-Cl | Value | Value | Value |

| C-N | Value | Value | Value |

| C=O | Value | Value | Value |

Note: The values in this table are placeholders and would need to be calculated.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the energy required to break a specific bond homolytically. Calculating the BDEs for the various bonds in this compound would provide crucial information about its stability and potential reaction pathways.

The BDEs of particular interest would be:

C-O Ester Bond: The bond connecting the benzyl group to the carboxylate. Its BDE would indicate the lability of the benzyl protecting group.

C-Cl Bond: The strength of the carbon-chlorine bond on the aromatic ring.

C-N Bond: The energy required to cleave the bond between the aromatic ring and the nitro group.

C-H Bonds: The BDEs of the benzylic C-H bonds and the aromatic C-H bonds would indicate their susceptibility to radical abstraction.

A comparative table of calculated BDEs would be highly informative:

| Bond | BDE (kcal/mol) |

| Benzyl-O | Value |

| Ar-Cl | Value |

| Ar-NO2 | Value |

| Benzylic C-H | Value |

Note: The values in this table are placeholders and require computational determination.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a key component of conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions identify regions where the molecule is most susceptible to chemical transformation.

For this compound, the calculation of condensed Fukui functions (f_k^+, f_k^-, f_k^0) for each atom would reveal:

Sites for Nucleophilic Attack (f_k^+): Atoms with high values of f_k^+ are prone to attack by nucleophiles. In this molecule, the carbonyl carbon and the carbon atoms of the aromatic ring are likely candidates.

Sites for Electrophilic Attack (f_k^-): Atoms with high values of f_k^- are susceptible to attack by electrophiles. The oxygen atoms of the nitro and ester groups, as well as the π-system of the benzene ring, would be of interest.

Sites for Radical Attack (f_k^0): This descriptor would indicate the atoms most likely to participate in radical reactions.

A table summarizing the calculated Fukui functions would provide a clear map of the molecule's reactivity:

| Atom | f_k^+ | f_k^- | f_k^0 |

| C(carbonyl) | Value | Value | Value |

| C(Ar-Cl) | Value | Value | Value |

| C(Ar-NO2) | Value | Value | Value |

| O(ester) | Value | Value | Value |

| O(nitro) | Value | Value | Value |

Note: The values in this table are placeholders and would be derived from DFT calculations.

Structure Reactivity Relationships and Mechanistic Insights

Influence of Substituents on Reaction Pathways

The reactivity of the aromatic ring and the ester group is heavily influenced by the chloro, nitro, and benzyl (B1604629) groups.

The 4-chloro and 3-nitro substituents on the benzoate (B1203000) ring are both strongly electron-withdrawing. This has a profound impact on the molecule's reactivity. The nitro group (NO₂) is a powerful deactivating group for electrophilic aromatic substitution, acting through both inductive and resonance effects. The chlorine atom (Cl) also withdraws electron density through induction.

This combined electron withdrawal makes the aromatic ring highly electron-deficient. Consequently, the ring is significantly deactivated towards electrophilic attack but is activated for nucleophilic aromatic substitution. Furthermore, the electron-withdrawing nature of these substituents is transmitted to the carbonyl carbon of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles, for example, during hydrolysis reactions. In related isomeric compounds, such as 4-nitrobenzyl 2-chlorobenzoate, the presence of strong electron-withdrawing groups like nitro and chloro is known to enhance electrophilicity and reduce the rate of ester hydrolysis.

| Substituent | Position | Electronic Effect | Impact on Benzoate Ring | Impact on Ester Carbonyl |

|---|---|---|---|---|

| Nitro (NO₂) | 3 | Strongly electron-withdrawing (Inductive & Resonance) | Deactivation towards electrophilic attack; Activation towards nucleophilic attack | Increases electrophilicity |

| Chloro (Cl) | 4 | Electron-withdrawing (Inductive) | Deactivation towards electrophilic attack | Increases electrophilicity |

The benzyl group (–CH₂C₆H₅) attached to the ester oxygen is significantly bulkier than a simple alkyl group like methyl. This steric bulk can play a role in moderating the reactivity of the ester. The benzyl group can sterically hinder the approach of nucleophiles to the adjacent carbonyl carbon, potentially slowing the rate of reactions such as hydrolysis compared to less hindered esters like methyl 4-chloro-3-nitrobenzoate. However, many reactions, including certain catalytic esterifications, are known to tolerate sterically hindered substrates. organic-chemistry.org

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving Benzyl 4-chloro-3-nitrobenzoate requires an examination of the energy and geometry of the reaction pathways.

Kinetics: The rate of nucleophilic acyl substitution (e.g., hydrolysis) is expected to be faster than that of an unsubstituted benzyl benzoate. The electron-withdrawing nitro and chloro groups stabilize the transition state by delocalizing the developing negative charge, thereby lowering the activation energy of the reaction.

Thermodynamics: The hydrolysis of the ester would be a thermodynamically favorable process. The stability of the resulting 4-chloro-3-nitrobenzoate anion is enhanced by the electron-withdrawing substituents, which help to delocalize the negative charge of the carboxylate. This increased stability of the product shifts the equilibrium towards hydrolysis.

Detailed transition state analysis for this specific compound is not found in the provided search results. For a typical reaction like base-catalyzed hydrolysis, the mechanism proceeds through a tetrahedral intermediate.

The reaction begins with the attack of a nucleophile, such as a hydroxide (B78521) ion, on the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral transition state, which quickly resolves into a tetrahedral intermediate. The negative charge in this intermediate is primarily located on the carbonyl oxygen. The electron-withdrawing properties of the nitro and chloro groups on the aromatic ring help to stabilize this intermediate and the preceding transition state by pulling electron density away from the reaction center. The departure of the benzyloxy group as a leaving group, followed by proton transfer, yields the final products: the 4-chloro-3-nitrobenzoate anion and benzyl alcohol.

Comparative Studies with Analogous Compounds

Comparing this compound with similar molecules highlights the unique contributions of its structural features.

| Compound | Key Structural Difference | Impact on Reactivity and Properties | Reference |

|---|---|---|---|

| This compound | N/A (Target Compound) | Combination of steric hindrance from the benzyl group at the ester site and strong electronic withdrawal on the benzoate ring. | |

| Methyl 4-chloro-3-nitrobenzoate | Methyl ester instead of benzyl ester. | Less steric hindrance at the ester carbonyl, potentially leading to faster rates of nucleophilic attack. Lacks the synthetic pathways available through cleavage of the benzyl group (e.g., hydrogenolysis). | researchgate.netnih.gov |

| 4-Chloro-3-nitrobenzoic acid | Carboxylic acid instead of a benzyl ester. | The presence of an acidic proton makes it a stronger acid and more polar. Reactivity is dominated by acid-base chemistry. It is the precursor for the synthesis of the corresponding esters. | nih.govsigmaaldrich.comnist.gov |

| 4-Nitrobenzyl 2-chlorobenzoate | Isomeric structure: NO₂ on the benzyl ring, Cl in the ortho-position of the benzoate ring. | The nitro group on the benzyl moiety enhances its electrophilicity. The ortho-chloro group introduces significant steric hindrance around the ester linkage, which can affect binding in biological systems and reaction rates. |

Benzyl Nitrobenzoate Derivatives

The presence of a nitro group (-NO₂) and a chlorine atom (-Cl) on the benzoate ring significantly influences the reactivity of benzyl nitrobenzoate derivatives. Both are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key factor in reactions such as hydrolysis and aminolysis.

The position of these substituents is also critical. In this compound, the nitro group is at the meta position relative to the ester group, and the chlorine is at the para position. The electron-withdrawing effect of the nitro group is primarily inductive from the meta position. The chlorine atom, while having an inductive electron-withdrawing effect, can also exert a weak electron-donating resonance effect from the para position. However, for halogens, the inductive effect typically dominates. The combined electron-withdrawing nature of these substituents enhances the partial positive charge on the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Studies on the hydrolysis of substituted benzoate esters have utilized the Hammett equation to quantify the electronic effects of substituents on reaction rates. semanticscholar.orgresearchgate.netresearchgate.netemerginginvestigators.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ (sigma) is the substituent constant (a measure of the electronic effect of the substituent). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the hydrolysis of ethyl benzoates by hydroxide ion, a ρ value of +2.56 has been reported, indicating a significant acceleration of the reaction by electron-withdrawing substituents. viu.ca This suggests that this compound would undergo hydrolysis at a faster rate than unsubstituted benzyl benzoate.

The mechanism of hydrolysis for benzoate esters typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon. semanticscholar.orgrsc.org The stability of this intermediate is enhanced by electron-withdrawing groups, which can delocalize the negative charge. The rate-determining step can be either the formation of this intermediate or its collapse to products, depending on the specific substrate and reaction conditions. semanticscholar.orgresearchgate.net

The synthesis of this compound can be achieved through the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol. 4-Chloro-3-nitrobenzoic acid itself is synthesized by the nitration of p-chlorobenzoic acid. sigmaaldrich.com

Table 1: Properties of 4-Chloro-3-nitrobenzoic Acid

| Property | Value |

| CAS Number | 96-99-1 |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 180-183 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Methyl 4-chloro-3-nitrobenzoate and Related Halonitrobenzoates

Methyl 4-chloro-3-nitrobenzoate serves as a useful model compound for understanding the reactivity of related halonitrobenzoates. Its reactivity is also dictated by the electron-withdrawing properties of the chloro and nitro substituents on the aromatic ring.

Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzoates show that the rate of reaction is highly dependent on the nature and position of the substituents. For instance, in the alkaline hydrolysis of substituted phenyl benzoates, a good correlation is often observed with Hammett substituent constants. rsc.orgresearchgate.net

The reactivity of halonitrobenzoates is a balance between the inductive and resonance effects of the halogen and the strong electron-withdrawing effect of the nitro group. The chlorine atom in the 4-position of methyl 4-chloro-3-nitrobenzoate exerts a -I (inductive) and a weak +R (resonance) effect, while the nitro group at the 3-position exerts a strong -I and -R effect. The net result is a significant activation of the ester carbonyl group towards nucleophilic attack.

In a study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, it was found that the Hammett plots were nonlinear, which was attributed to the stabilization of the ground state of the substrate by resonance interactions rather than a change in the rate-determining step. koreascience.kr This highlights the complexity of substituent effects in these systems.

Table 2: Physical Properties of Methyl 4-chloro-3-nitrobenzoate

| Property | Value |

| CAS Number | 14719-83-6 |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

Data sourced from PubChem. nih.gov

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Methodologies for Benzyl (B1604629) 4-chloro-3-nitrobenzoate and its Analogues

The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthetic methods. wjpmr.comjddhs.com This trend is highly relevant for the production of Benzyl 4-chloro-3-nitrobenzoate and its related compounds. Traditional synthesis methods often rely on hazardous reagents and produce significant waste. researchgate.net Future research will likely focus on developing greener alternatives.

Key areas of exploration include:

Alternative Solvents and Solvent-Free Reactions: Minimizing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. jddhs.com Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or water for the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol will be a significant area of investigation. researchgate.netresearchgate.net

Catalysis: The development of efficient and recyclable catalysts is crucial for sustainable synthesis. researchgate.net This includes exploring biocatalysis, using enzymes to catalyze the esterification, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants, allowing for easy separation and reuse. jddhs.com For instance, solid acid catalysts could replace traditional mineral acids, reducing corrosive waste streams. researchgate.netguidechem.com

Energy Efficiency: Innovative techniques like microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov The application of these energy-efficient methods to the synthesis of this compound is a promising research avenue.

Renewable Feedstocks: While the core aromatic structures of this compound are currently derived from petrochemical sources, future research may explore the use of renewable feedstocks to produce the necessary precursors. jddhs.comnih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of aromatic nitro compounds and esters:

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Use of Solid-Supported Reagents | Inorganic nitrates adsorbed on silica (B1680970) gel can be used for nitration. researchgate.net | Reduces the need for strong acids like nitric and sulfuric acid, minimizing acid waste. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. jddhs.com | Can lead to faster reaction times and reduced energy consumption. jddhs.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactions. nih.gov | Can improve reaction rates and yields, particularly in heterogeneous systems. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases. nih.govmun.ca | Can enhance reaction efficiency and is amenable to greener reaction conditions. nih.govmun.ca |

| Solvent-Free Reactions | Reactions are conducted without a solvent. jddhs.comresearchgate.net | Drastically reduces solvent waste and can simplify product purification. jddhs.com |

Expanding Synthetic Applications in Diverse Chemical Fields

This compound serves as a versatile building block in organic synthesis. Its functional groups—the ester, the chloro substituent, and the nitro group—offer multiple sites for chemical modification, opening up possibilities for the creation of a wide range of new molecules.

Future research is expected to expand its applications in several key areas:

Medicinal Chemistry: Substituted benzoates are known to possess a variety of biological activities. researchgate.net The core structure of this compound can be modified to create libraries of compounds for screening as potential drug candidates. guidechem.com For example, the nitro group can be reduced to an amine, which can then be further functionalized. The development of novel inhibitors for enzymes or modulators for cellular receptors are potential avenues. nih.gov

Materials Science: The rigid aromatic structure and the presence of polar groups suggest that derivatives of this compound could be used to create novel organic materials. Research may focus on synthesizing liquid crystals, polymers, or functional dyes with specific optical or electronic properties.

Agrochemicals: Nitroaromatic compounds are used in the synthesis of some herbicides. nih.gov The structural features of this compound make it a candidate for derivatization and evaluation for potential herbicidal or pesticidal activity.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Insights

A thorough understanding of the structure, properties, and reaction mechanisms of this compound is essential for its effective utilization. The integration of advanced spectroscopic techniques and computational chemistry provides powerful tools for gaining these insights.

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR are routinely used, more advanced methods can provide deeper structural information. researchgate.net Solid-state NMR could be used to study the compound in its crystalline form, and advanced mass spectrometry techniques can provide detailed fragmentation patterns. nist.govnih.gov